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Foreword: The Strategic Importance of Fluorinated
Pyrazoles
In the landscape of modern agrochemical and pharmaceutical research, the pyrazole nucleus

stands out as a "privileged scaffold"—a molecular framework that consistently yields

biologically active compounds.[1][2][3] Its versatility allows for extensive chemical modification,

enabling the fine-tuning of properties to achieve desired therapeutic or pesticidal effects.[4][5]

This guide focuses on a particularly potent subclass: analogues of 5-chloro-3-
(trifluoromethyl)-1H-pyrazole.

The strategic incorporation of two key functional groups, trifluoromethyl (CF₃) and chlorine (Cl),

onto the pyrazole ring is not accidental; it is a deliberate design choice rooted in profound

physicochemical principles. The CF₃ group, a powerful electron-withdrawing moiety,

significantly enhances metabolic stability, increases lipophilicity, and can improve binding

affinity to biological targets.[6][7] This translates to greater potency and bioavailability. The

chlorine atom further modulates the electronic properties and steric profile of the molecule,

often contributing to enhanced efficacy and target selectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b3021963?utm_src=pdf-interest
https://www.benchchem.com/product/b3021963?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573903/
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://jchr.org/index.php/JCHR/article/download/9138/5113/17299
https://www.researchgate.net/publication/381327628_Exploring_the_Synthetic_Strategies_and_Biological_Activities_of_Pyrazole_Derivatives
https://pubmed.ncbi.nlm.nih.gov/28988624/
https://www.benchchem.com/product/b3021963?utm_src=pdf-body
https://www.benchchem.com/product/b3021963?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-trifluoromethyl-pyrazoles-in-modern-chemical-synthesis-vl
https://www.mdpi.com/1420-3049/30/14/3009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This document serves as a technical guide for researchers, chemists, and drug development

professionals. It moves beyond a simple recitation of facts to explain the causality behind

synthetic choices, the rationale for structure-activity relationship (SAR) investigations, and the

practical methodologies for biological evaluation. We will explore the synthesis of these

valuable analogues, delve into their wide-ranging applications, and provide validated protocols

to empower your own research endeavors.

Figure 1: The core 5-chloro-3-(trifluoromethyl)-1H-pyrazole structure and the influence of its

key components.

Part 1: Synthetic Strategies and Methodologies
The synthesis of substituted pyrazoles is a well-established field, yet the introduction of specific

functionalities like the trifluoromethyl group requires carefully chosen precursors and reaction

conditions. The most common and robust approach involves the cyclocondensation of a

hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Foundational Synthesis: Cyclocondensation
The primary route to the pyrazole core involves reacting a suitably substituted hydrazine with a

β-diketone or a related species that possesses two electrophilic centers. For the title

compounds, this typically involves a trifluoromethyl-β-diketone.

Causality Behind Experimental Choices:

Starting Materials: The choice of a trifluoromethyl-containing dicarbonyl, such as 1,1,1-

trifluoro-2,4-pentanedione, is critical as it directly installs the CF₃ group at the desired

position. The corresponding hydrazine will carry the substituents intended for the N1 position

of the pyrazole ring.

Reaction Conditions: The reaction is often catalyzed by a small amount of acid and

performed in a protic solvent like ethanol. The acid protonates a carbonyl group, activating it

for nucleophilic attack by the hydrazine. Refluxing provides the necessary energy to

overcome the activation barrier for both the initial condensation and the subsequent

cyclization and dehydration steps.
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Figure 2: General synthetic workflow for producing 5-chloro-3-(trifluoromethyl)-1H-pyrazole
analogues.
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Protocol: General Synthesis of a 1-Aryl-5-chloro-3-
(trifluoromethyl)-1H-pyrazole
This protocol provides a representative, self-validating system for synthesizing the core

scaffold, which can then be further functionalized.

Step 1: Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in absolute ethanol

(100 mL).

Reagent Addition: Add the desired substituted arylhydrazine hydrochloride (1.1 equivalents)

to the solution, followed by a catalytic amount of concentrated sulfuric acid (3-4 drops).

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl

acetate solvent system.

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under reduced pressure. Add cold water (100 mL) to the residue, which

should induce precipitation of the product.

Purification: Filter the solid product using a Büchner funnel, wash with cold water, and dry

under vacuum. The crude product can be purified further by recrystallization from an

appropriate solvent like ethanol or isopropanol.

Step 2: Chlorination to Yield 1-Aryl-5-chloro-3-(trifluoromethyl)-1H-pyrazole

Reaction Setup: In a 100 mL flask, suspend the 1-aryl-3-(trifluoromethyl)-1H-pyrazol-5-ol (1

equivalent) from Step 1 in phosphorus oxychloride (POCl₃) (5-10 equivalents).

Reaction Execution: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-3

hours. The suspension should dissolve as the reaction proceeds.

Work-up: Carefully cool the reaction mixture in an ice bath. Slowly and cautiously pour the

mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and
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hazardous step that must be performed in a well-ventilated fume hood.

Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 50

mL).

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution,

then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The resulting crude product is typically purified by column

chromatography on silica gel.

Part 2: Biological Properties and Applications
The unique electronic and steric properties of this scaffold have led to its successful application

across multiple sectors, most notably in agriculture and medicine.

Agrochemical Applications
Analogues of 5-chloro-3-(trifluoromethyl)-1H-pyrazole are prominent in the development of

modern pesticides due to their high potency and, in some cases, novel modes of action.

A. Insecticidal Activity Many pyrazole-based insecticides function as potent blockers of the

GABA (γ-aminobutyric acid)-gated chloride channel in insects.[8] This disruption of the central

nervous system leads to hyperexcitation, convulsions, and death. Fipronil is a landmark

commercial insecticide based on a related pyrazole structure.[8] Research continues to

generate novel analogues with improved efficacy and safety profiles.[9][10][11]

Structure-Activity Relationship (SAR) Insights:

The N-phenyl group with specific substitutions (e.g., 2,6-dichloro-4-trifluoromethyl) is often

crucial for high insecticidal activity.[12][13]

Modifications at the C4 position of the pyrazole ring can significantly alter the insecticidal

spectrum and potency.

Converting the C3-cyano group of fipronil analogues to amides or other functionalities can

lead to compounds with excellent activity against lepidopteran pests.[9]

Table 1: Insecticidal Activity of Selected Pyrazole Analogues
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Compound ID Target Pest Assay Type LC₅₀ (mg/L) Source

3d Termites Contact 0.006 [8]

3f Termites Contact 0.001 [8]

6h Locusts Contact 47.68 [8]

7g P. xylostella Leaf-dip 5.32 [9]

7g S. exigua Leaf-dip 6.75 [9]

B2 P. xylostella Leaf-dip
>70% mortality

at 25 µg/mL
[10]

B3 P. xylostella Leaf-dip
>70% mortality

at 25 µg/mL
[10]

B4 P. xylostella Leaf-dip
>70% mortality

at 25 µg/mL
[10]

Fipronil (Ref.) Termites Contact 0.038 [8]

| Indoxacarb (Ref.) | P. xylostella | Leaf-dip | ~5-8 |[9] |

B. Herbicidal Activity Pyrazole derivatives have been successfully developed as herbicides that

act on various biological targets. A common mechanism is the inhibition of protoporphyrinogen

oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis. Inhibition leads to

the accumulation of a phototoxic intermediate, causing rapid cell membrane disruption and

plant death.[14][15]

SAR Insights:

The substituent at the 3-position of the pyrazole ring heavily influences herbicidal activity.[14]

For some series, a benzyloxy group at the 3-position, substituted with an electron-

withdrawing group like CF₃, was found to be most effective for bleaching activity.[14]

The nature of the N-substituent on the pyrazole ring is critical for balancing herbicidal activity

and crop selectivity.[14][16][17]
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C. Fungicidal Activity A significant class of pyrazole-carboxamide fungicides, including

Fluxapyroxad, function as Succinate Dehydrogenase Inhibitors (SDHIs).[18] They bind to the

ubiquinone-binding site of the mitochondrial complex II, blocking cellular respiration and

depriving the fungus of energy. The 5-chloro-3-(trifluoromethyl)-1H-pyrazole scaffold is a key

component in the design of novel SDHIs.[19]

SAR Insights:

The pyrazole-carboxamide moiety is essential for SDHI activity.

Substituents on the N1-phenyl ring of the pyrazole are critical. Ortho-substituted phenyl rings

often lead to better antifungal activity compared to alkyl or cyclohexyl groups.[19]

The amine part of the carboxamide group also plays a vital role; introducing a 4-pyridinyl

moiety has been shown to significantly enhance activity.[19]

Table 2: Fungicidal Activity of Selected Pyrazole-Carboxamide Analogues

Compound ID Fungal Pathogen EC₅₀ (mg/L) Source

Y₁₃ G. zeae 13.1 [19]

Y₁₃ B. dothidea 14.4 [19]

Y₁₃ F. oxysporum 21.4 [19]

1v F. graminearum
0.0530 µM (~0.02

mg/L)
[20]

6i B. cinerea 6.05 [21]

| Pyrimethanil (Ref.) | B. cinerea | 15.91 |[21] |

Pharmaceutical & Medicinal Chemistry Applications
The same physicochemical properties that make these compounds effective in agriculture also

make them attractive for drug discovery.[22][23][24] The pyrazole scaffold is a known

pharmacophore for various targets, including enzymes and receptors.[2][25]
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A. Anti-inflammatory Agents (COX Inhibition) Non-steroidal anti-inflammatory drugs (NSAIDs)

primarily function by inhibiting cyclooxygenase (COX) enzymes. Some trifluoromethyl-pyrazole-

carboxamides have been designed and evaluated as inhibitors of COX-1 and COX-2.[1]

SAR Insights:

The substitution pattern on the N-phenyl amide portion of the molecule dictates both the

potency and the selectivity for COX-1 versus COX-2.

Compound 3g in one study showed the highest selectivity for COX-2, a desirable trait for

reducing gastrointestinal side effects associated with NSAIDs.[1]

Table 3: Cyclooxygenase (COX) Inhibition Data for Pyrazole-Carboxamide Analogues[1]

Compound ID Target IC₅₀ (µM)
Selectivity Ratio
(COX-2/COX-1)

3b COX-1 0.46 8.30

COX-2 3.82

3d COX-1 5.61 1.14

COX-2 4.92

3g COX-1 4.45 1.68

COX-2 2.65

Ketoprofen (Ref.) COX-1 0.78 0.21

| | COX-2 | 0.164 | |

B. Other Therapeutic Areas Derivatives of this scaffold have been explored for a multitude of

other therapeutic applications, including:

Antitubercular Agents: Showing potent activity against Mycobacterium tuberculosis.[22][26]

Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][15][22]
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Antimicrobial Agents: Demonstrating broad-spectrum activity.[4][15]

Protocol: In Vitro Antifungal Susceptibility Testing
(Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration

(MIC) of a synthesized analogue against a fungal pathogen.

Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in

dimethyl sulfoxide (DMSO).

Culture Preparation: Grow the fungal pathogen (e.g., Fusarium graminearum) on a suitable

agar medium (e.g., Potato Dextrose Agar) until it is actively growing. Prepare a spore

suspension or mycelial fragment suspension in sterile saline or broth and adjust the

concentration to approximately 1 x 10⁵ CFU/mL.

Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of appropriate liquid growth

medium (e.g., Potato Dextrose Broth) to each well.

Serial Dilution: Add 2 µL of the compound stock solution to the first well of a row and mix

thoroughly. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the

second, mixing, and repeating across the plate to create a concentration gradient.

Inoculation: Add 10 µL of the prepared fungal inoculum to each well.

Controls: Include a positive control (a known commercial fungicide), a negative control

(DMSO without compound), and a sterility control (medium only, no inoculum).

Incubation: Seal the plate and incubate at an appropriate temperature (e.g., 25-28 °C) for 48-

72 hours, or until sufficient growth is observed in the negative control wells.

Data Analysis: Determine the MIC, which is the lowest concentration of the compound that

causes complete visual inhibition of fungal growth. The EC₅₀ (concentration for 50%

inhibition) can be determined by measuring optical density and fitting the data to a dose-

response curve.
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Figure 3: Simplified diagrams of common biological mechanisms for pyrazole analogues in

agrochemical and pharmaceutical contexts.

Part 3: Future Directions and Conclusion
The 5-chloro-3-(trifluoromethyl)-1H-pyrazole scaffold is a testament to the power of strategic

molecular design. Its analogues have already yielded highly successful commercial products

and continue to be a fertile ground for the discovery of new active ingredients.

Future research will likely focus on:
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Fine-Tuning Selectivity: Developing analogues with higher selectivity for their intended target

(e.g., a specific insect pest's receptor or a particular enzyme isoform) to improve safety

profiles and reduce off-target effects.

Combating Resistance: Designing novel derivatives that can overcome existing resistance

mechanisms in target pests and pathogens.

Exploring New Biological Targets: Leveraging the scaffold's versatility to probe novel

biological pathways beyond the well-established ones, potentially uncovering new

therapeutic or pesticidal applications.

Green Chemistry Approaches: Developing more sustainable and efficient synthetic routes to

these valuable compounds.

In conclusion, the combination of the robust pyrazole core with the potent trifluoromethyl and

chloro substituents creates a powerful platform for innovation. For the researchers and

developers utilizing this guide, the path forward involves a continuous cycle of rational design,

precise synthesis, and rigorous biological evaluation. The insights and protocols provided

herein are intended to serve as a foundational tool to accelerate that process, paving the way

for the next generation of high-efficacy molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural
analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

2. globalresearchonline.net [globalresearchonline.net]

3. jchr.org [jchr.org]

4. researchgate.net [researchgate.net]

5. Recently reported biological activities of pyrazole compounds [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b3021963?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12573903/
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://jchr.org/index.php/JCHR/article/download/9138/5113/17299
https://www.researchgate.net/publication/381327628_Exploring_the_Synthetic_Strategies_and_Biological_Activities_of_Pyrazole_Derivatives
https://pubmed.ncbi.nlm.nih.gov/28988624/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. nbinno.com [nbinno.com]

7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design [mdpi.com]

8. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents
- PMC [pmc.ncbi.nlm.nih.gov]

9. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI
[mdpi.com]

10. researchgate.net [researchgate.net]

11. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with
theoretical investigation of new pyrazole and imidazolone compounds anticipated
insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC
[pmc.ncbi.nlm.nih.gov]

12. EP3412659A1 - Processes for the manufacture of sulfur-substituted pyrazole derivatives
- Google Patents [patents.google.com]

13. US10202352B2 - Process for preparation of aminopyrazole - Google Patents
[patents.google.com]

14. researchgate.net [researchgate.net]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

18. EP3058824A1 - Active compound combinations comprising prothioconazole and
fluxapyroxad for controlling corn diseases - Google Patents [patents.google.com]

19. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-
trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry
[arabjchem.org]

20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

21. Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole
pharmacophore: design, synthesis, crystal structure, and biology evaluation - New Journal of
Chemistry (RSC Publishing) [pubs.rsc.org]

22. benchchem.com [benchchem.com]

23. pubs.acs.org [pubs.acs.org]

24. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological
Applications – Oriental Journal of Chemistry [orientjchem.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-trifluoromethyl-pyrazoles-in-modern-chemical-synthesis-vl
https://www.mdpi.com/1420-3049/30/14/3009
https://www.mdpi.com/1420-3049/30/14/3009
https://pmc.ncbi.nlm.nih.gov/articles/PMC12638334/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12638334/
https://www.mdpi.com/2073-4395/12/10/2472
https://www.mdpi.com/2073-4395/12/10/2472
https://www.researchgate.net/publication/364115219_Design_synthesis_and_insecticidal_activity_of_a_novel_series_of_flupyrimin_analogs_bearing_1-aryl-1H-pyrazol-4-yl_subunits
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10985537/
https://patents.google.com/patent/EP3412659A1/en
https://patents.google.com/patent/EP3412659A1/en
https://patents.google.com/patent/US10202352B2/en
https://patents.google.com/patent/US10202352B2/en
https://www.researchgate.net/publication/250020623_Synthesis_and_Herbicidal_Activity_of_New_Pyrazole-4-carboxamide_Derivatives
https://www.researchgate.net/publication/289541574_Synthesis_and_Herbicidal_Activity_of_5-Heterocycloxy-3-substituted-1-3-trifluoromethylphenyl-1H-pyrazole
https://www.researchgate.net/figure/The-structures-and-herbicidal-activities-of-pyrazole-derivatives-at-a-150-g-ai-hm-2_tbl1_363884006
https://pdfs.semanticscholar.org/f02e/826afd53614f5d6d10fc5029ded55f8d1613.pdf
https://patents.google.com/patent/EP3058824A1/en
https://patents.google.com/patent/EP3058824A1/en
https://arabjchem.org/synthesis-antifungal-activity-and-in-vitro-mechanism-of-novel-1-substituted-5-trifluoromethyl-1h-pyrazole-4-carboxamide-derivatives/
https://arabjchem.org/synthesis-antifungal-activity-and-in-vitro-mechanism-of-novel-1-substituted-5-trifluoromethyl-1h-pyrazole-4-carboxamide-derivatives/
https://arabjchem.org/synthesis-antifungal-activity-and-in-vitro-mechanism-of-novel-1-substituted-5-trifluoromethyl-1h-pyrazole-4-carboxamide-derivatives/
https://pdfs.semanticscholar.org/0961/8d1d6d5a527476142e3c865397c59b263f22.pdf
https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02234j
https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02234j
https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02234j
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_5_Trifluoromethyl_pyrazole_3_carboxamide_in_Medicinal_Chemistry.pdf
https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.0c01015
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


25. Medicinal Attributes of Pyrazoline in Drug Discovery [ouci.dntb.gov.ua]

26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [5-chloro-3-(trifluoromethyl)-1H-pyrazole analogues and
their properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021963#5-chloro-3-trifluoromethyl-1h-pyrazole-
analogues-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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